![molecular formula C13H9ClFNO4S B2648872 2-Chloro-5-[(4-fluorophenyl)sulfamoyl]benzoic acid CAS No. 313225-61-5](/img/structure/B2648872.png)
2-Chloro-5-[(4-fluorophenyl)sulfamoyl]benzoic acid
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Overview
Description
2-Chloro-5-[(4-fluorophenyl)sulfamoyl]benzoic acid is a chemical compound with the CAS number 313225-61-5 . It is also known as 5-(aminosulfonyl)-2-chloro-4-fluorobenzoic acid . The compound has a molecular weight of 329.74 and is typically stored at room temperature . It is usually available in powder form .
Molecular Structure Analysis
The molecular formula of 2-Chloro-5-[(4-fluorophenyl)sulfamoyl]benzoic acid is C13H9ClFNO4S . The Inchi Code is 1S/C13H9ClFNO4S/c14-12-6-5-10(7-11(12)13(17)18)21(19,20)16-9-3-1-8(15)2-4-9/h1-7,16H,(H,17,18) .Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature .Scientific Research Applications
Synthesis and Pharmacological Evaluation
"2-Chloro-5-[(4-fluorophenyl)sulfamoyl]benzoic acid" is a key intermediate in the synthesis of novel organic compounds with potential pharmacological applications. For instance, derivatives bearing this moiety have been synthesized and evaluated for their anti-convulsant and anti-inflammatory activities. Some of these derivatives showed significant biological activities, supported by molecular docking studies, indicating their potential as inhibitors of cyclooxygenase-2 and voltage-gated sodium channels (Manjunatha Bhat et al., 2016).
Organic Chemistry and Material Science
In organic chemistry, "2-Chloro-5-[(4-fluorophenyl)sulfamoyl]benzoic acid" serves as a building block for the synthesis of various heterocyclic scaffolds, demonstrating its versatility in heterocyclic oriented synthesis (HOS). This compound facilitates the preparation of substituted nitrogenous heterocycles, which are crucial in drug discovery and development (Soňa Křupková et al., 2013).
Environmental Studies
In environmental studies, derivatives of "2-Chloro-5-[(4-fluorophenyl)sulfamoyl]benzoic acid" have been identified in municipal sewage sludge in China, highlighting their presence and distribution as pollutants. This underscores the importance of monitoring and understanding the environmental behaviors of such compounds (Ting Ruan et al., 2015).
Quantum Mechanical Studies
Quantum mechanical studies on aromatic halogen-substituted compounds, including those related to "2-Chloro-5-[(4-fluorophenyl)sulfamoyl]benzoic acid," have explored their potential light-harvesting properties. These studies are pivotal for the development of novel inhibitor molecules and have implications in the design of dye-sensitized solar cells (DSSCs), demonstrating the compound's relevance in renewable energy research (Y. Sheena Mary et al., 2019).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-chloro-5-[(4-fluorophenyl)sulfamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFNO4S/c14-12-6-5-10(7-11(12)13(17)18)21(19,20)16-9-3-1-8(15)2-4-9/h1-7,16H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJVRDKNVIPWNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-[(4-fluorophenyl)sulfamoyl]benzoic acid |
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